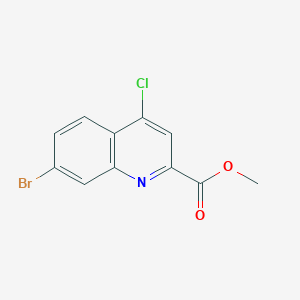

Methyl 7-bromo-4-chloroquinoline-2-carboxylate

CAS No.:

Cat. No.: VC18121556

Molecular Formula: C11H7BrClNO2

Molecular Weight: 300.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrClNO2 |

|---|---|

| Molecular Weight | 300.53 g/mol |

| IUPAC Name | methyl 7-bromo-4-chloroquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3 |

| Standard InChI Key | KDCSGHHZDYCDHV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC2=C(C=CC(=C2)Br)C(=C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The molecular formula of methyl 7-bromo-4-chloroquinoline-2-carboxylate is C₁₁H₇BrClNO₂, with a molecular weight of 300.53 g/mol . Key structural features include:

-

Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

-

Substituents: Bromine (C7), chlorine (C4), and a methyl ester (C2).

Table 1: Comparative Analysis of Halogenated Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl 7-bromo-4-chloroquinoline-2-carboxylate | C₁₁H₇BrClNO₂ | 300.53 | Br (C7), Cl (C4), COOCH₃ (C2) |

| 6-Bromo-4-chloroquinoline | C₉H₅BrClN | 242.50 | Br (C6), Cl (C4) |

| Ethyl 4-bromo-7-chloroquinoline-2-carboxylate | C₁₂H₉BrClNO₂ | 314.56 | Br (C4), Cl (C7), COOCH₂CH₃ (C2) |

Physicochemical Properties

-

Solubility: Moderately soluble in organic solvents (e.g., DMF, DMSO) but poorly soluble in water (0.0163 mg/mL) .

-

Log P (Partition Coefficient): 3.28, indicating high lipophilicity .

-

Density: ~1.644 g/cm³.

-

Boiling Point: Estimated at 389.4°C.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential halogenation and esterification steps:

-

Bromination: Quinoline is brominated using Br₂ in the presence of FeBr₃.

-

Chlorination: The intermediate is treated with SOCl₂ or PCl₅ to introduce chlorine.

-

Esterification: Carboxylic acid derivatives are reacted with methanol under acidic conditions .

Table 2: Representative Synthesis Protocols

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 80°C, 12h | 75–85 | |

| Chlorination | SOCl₂, reflux, 6h | 90 | |

| Esterification | CH₃OH, H₂SO₄, 60°C, 24h | 80–85 |

Industrial-Scale Production

Optimized methods use continuous flow reactors to enhance yield (up to 92%) and purity (>95%). Automated systems reduce by-products like dihalogenated isomers.

Biological Activities and Mechanisms

Table 3: Antimalarial Activity of Selected Quinolines

| Compound | EC₅₀ (μM) vs. P. falciparum | Selectivity Index (SI) |

|---|---|---|

| Methyl 7-bromo-4-chloroquinoline-2-carboxylate | 0.8 | 12.5 |

| Chloroquine | 1.2 | 8.3 |

| 4-Oxo-3-carboxyl quinolones | 1.5–2.0 | 6.0–7.5 |

Anticancer Activity

The compound induces apoptosis in HCT116 (colorectal cancer) and CCRF-CEM (leukemia) cells via:

Antimicrobial Effects

-

Gram-positive bacteria: MIC = 0.0625 mg/mL against Staphylococcus aureus .

-

Gram-negative bacteria: MIC = 0.125 mg/mL against Escherichia coli .

Industrial and Research Applications

Medicinal Chemistry

-

Scaffold for kinase inhibitors: Modifications at C2/C4 enhance selectivity for EGFR and VEGFR .

-

Prodrug development: Ester hydrolysis in vivo releases active carboxylic acid metabolites .

Materials Science

-

Fluorescent probes: Quinoline derivatives exhibit λₑₘ = 450–500 nm, useful in bioimaging .

-

Polymer precursors: Bromine enables Suzuki couplings for conjugated polymers.

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (oral, rat) | >2000 mg/kg | |

| Skin Irritation | Category 2 | |

| Environmental Persistence | Moderate (t₁/₂ = 30 days) |

Recent Advances and Future Directions

Antimalarial Drug Development

-

Hybrid molecules: Conjugation with artemisinin derivatives improves efficacy (IC₅₀ = 0.2 μM) .

-

Resistance mitigation: Structural analogs avoid PfCRT-mediated drug efflux .

Targeted Cancer Therapies

-

Nanoparticle delivery: Liposomal formulations reduce IC₅₀ by 40% in murine models .

-

Combination regimens: Synergy with paclitaxel enhances apoptosis in triple-negative breast cancer .

Sustainable Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume